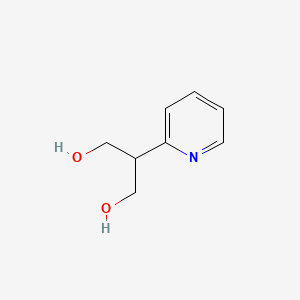

2-(Pyridin-2-yl)propane-1,3-diol

Description

Overview of the Pyridine-Diol Scaffold in Contemporary Organic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govnih.gov Its presence imparts specific electronic properties, basicity, and the ability to coordinate with metal ions. nih.gov When combined with a diol functionality, which consists of two hydroxyl (-OH) groups, the resulting pyridine-diol scaffold becomes a highly versatile building block in organic synthesis. The hydroxyl groups can participate in various reactions, including esterification, etherification, and oxidation, and can also form hydrogen bonds, influencing the molecule's solubility and interaction with biological targets. Dihydroxypyridine compounds, such as Pyridine-2,3-diol, are known to exist and have been studied for their chemical properties. nih.gov

The synergy between the pyridine and diol moieties allows for the creation of complex molecular architectures with tailored properties. This has led to the exploration of pyridine-diol derivatives in various fields, including medicinal chemistry and materials science. gazi.edu.tr

Strategic Importance of 2-(Pyridin-2-yl)propane-1,3-diol in Synthesis and Applications

This compound, with its specific substitution pattern, holds strategic importance for several reasons. The 2-substituted pyridine ring can act as a bidentate ligand, coordinating with metal ions through both the nitrogen atom of the pyridine and one or both of the hydroxyl groups. This property makes it a candidate for the development of novel catalysts and coordination polymers.

From a synthetic standpoint, the diol functionality allows for the extension of the molecular framework. It can be used as a precursor to introduce other functional groups or to build larger, more complex molecules. For instance, it can be a key intermediate in the synthesis of more elaborate pyridine-containing compounds. A known synthetic route to this compound involves the reaction of 2-picoline with formaldehyde (B43269). gazi.edu.tr

The potential applications of this compound are broad. In medicinal chemistry, the pyridine-diol structure can be a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Pyridine derivatives are known to exhibit a wide range of biological activities, and the diol group can enhance solubility and provide points for further modification to optimize drug properties. nih.govnih.gov In materials science, the ability of the diol to form hydrogen bonds and the potential for the pyridine moiety to interact with surfaces or other molecules make it an interesting candidate for the development of new polymers and functional materials.

Current Research Landscape and Future Directions for the Chemical Compound

While specific, in-depth research focused solely on this compound is still emerging, the broader interest in functionalized pyridine derivatives points towards a promising future for this compound. Current research on related pyridine-based molecules is vibrant, with a focus on their applications in catalysis, drug discovery, and materials science. gazi.edu.trresearchgate.net

Future research on this compound is likely to explore several key areas:

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of this chiral molecule will be crucial for its application in areas where stereochemistry is critical, such as in the development of chiral ligands for asymmetric catalysis.

Coordination Chemistry: A thorough investigation of its coordination behavior with a variety of metal ions could lead to the discovery of new catalysts with unique reactivity and selectivity. The crystal structures of its metal complexes will provide valuable insights into its binding modes.

Medicinal Chemistry: Its potential as a scaffold for new therapeutic agents warrants further investigation. This would involve the synthesis of a library of derivatives and their screening for various biological activities.

Materials Science: The incorporation of this compound into polymers or other materials could lead to the development of new materials with interesting thermal, optical, or mechanical properties.

As the tools of organic synthesis and materials science continue to advance, the strategic importance and potential applications of this compound are poised to grow, making it a compound to watch in the landscape of advanced chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-7(6-11)8-3-1-2-4-9-8/h1-4,7,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXRFQKRGPKWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198010 | |

| Record name | 2-(2-Pyridyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49745-42-8 | |

| Record name | 2-(2-Pyridinyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49745-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Pyridyl)propane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Pyridyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-pyridyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 2 Pyridin 2 Yl Propane 1,3 Diol and Its Analogs

Classical and Contemporary Synthetic Routes to 2-(Pyridin-2-yl)propane-1,3-diol

The preparation of this compound can be achieved through several established synthetic pathways, often starting from readily available pyridine (B92270) derivatives.

Reduction Reactions for Pyridine-Diol Formation

Reduction of a suitable precursor is a viable method for the synthesis of this compound. This can involve the reduction of a pyridine derivative containing carbonyl or other reducible groups at the 2-position of the propane (B168953) side chain. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be employed for such transformations. evitachem.com For instance, the reduction of a corresponding dicarbonyl or keto-ester precursor would yield the desired diol.

While direct reduction of the pyridine ring itself to a piperidine (B6355638) is a common reaction, the selective reduction of a side chain without affecting the aromaticity of the pyridine ring is crucial for the synthesis of the title compound. clockss.org The choice of reducing agent and reaction conditions is critical to prevent over-reduction of the pyridine ring.

Alkylation Strategies in the Synthesis of this compound

Alkylation reactions represent a fundamental approach to constructing the carbon skeleton of this compound. A key strategy involves the side-chain alkylation of 2-picoline (2-methylpyridine) with formaldehyde (B43269). researchgate.net This reaction proceeds via the deprotonation of the methyl group of 2-picoline to form a nucleophilic carbanion, which then reacts with an electrophile. wikipedia.org

The catalytic side-chain alkylation of 2-picoline with formaldehyde has been studied using various catalysts, such as alkali and alkaline earth metal ion modified zeolites. researchgate.net These reactions are typically performed in the vapor phase at elevated temperatures. The basicity of the catalyst plays a significant role in the efficiency of the side-chain alkylation. researchgate.net

| Catalyst | Reaction Temperature (°C) | 2-Picoline Conversion (%) | 2-Vinylpyridine (B74390) Selectivity (%) | Reference |

| K-ZSM-5 (30) | 300 | 65.4 | 81.7 | researchgate.net |

| Rb-ZSM-5 (30) | 300 | 62.1 | 90.8 | researchgate.net |

| K-Cs-ZSM-5 (30) | 300 | 57.2 | 94.8 | researchgate.net |

Subsequent hydration of the resulting 2-vinylpyridine or a related intermediate would lead to the formation of the 1,3-diol.

Another alkylation approach involves the reaction of substituted (6-methyl-2-pyridyl)methyllithium species with electrophiles like epoxides. nih.gov The generation of the picolyllithium species is typically achieved using strong bases such as n-butyllithium or lithium diisopropylamide (LDA). nih.gov

Multistep Syntheses from Readily Available Precursors

The synthesis of this compound is often accomplished through a multi-step sequence starting from simple and commercially available precursors. A common and well-documented route begins with 2-picoline and formaldehyde. This process involves the initial hydroxymethylation of 2-picoline, followed by further transformations to yield the final diol product.

Another example of a multi-step synthesis involves the coupling of pyridine derivatives with propane-1,3-diol precursors. For instance, the synthesis of analogs like 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diol involves the reduction of a ketone precursor using reagents like NaBH₄ or LiAlH₄, followed by hydrogenation (H₂/Pd-C) and subsequent workup.

A documented reaction of 2-(2-pyridyl)propane-1,3-diol involves its treatment with thionyl chloride in pyridine, which yields 2-(2-pyridyl)-1,3-dichloropropane and 3-(2-pyridyl)oxetane. sioc-journal.cn This highlights the reactivity of the diol and its potential for further derivatization.

Condensation Reactions and C-C Bond Forming Methodologies

Condensation reactions are pivotal in constructing the carbon framework of pyridine derivatives. The synthesis of 2-picoline, a key precursor for this compound, can be achieved through the condensation of acetaldehyde (B116499) and ammonia (B1221849) over an oxide catalyst. wikipedia.org

Aldol-type condensation reactions can also be employed to form the C-C bonds necessary to build the propanediol (B1597323) side chain. For example, the reaction of a picolyl anion with two equivalents of formaldehyde would lead to the diol product. The Robinson annulation, a sequential Michael addition and aldol (B89426) condensation, is another powerful tool for constructing cyclic systems, although less directly applicable to the linear diol side chain. mdpi.com

Advanced Synthetic Approaches to Chiral and Substituted this compound Derivatives

The development of methods to synthesize optically active and specifically substituted analogs of this compound is crucial for applications in medicinal chemistry and materials science.

Enantioselective Synthesis of Optically Active this compound Stereoisomers

The synthesis of enantiomerically pure chiral 1,3-diols is an area of significant research interest. nih.gov General strategies for achieving this include the asymmetric reduction of prochiral diketones or keto-alcohols, and enzymatic resolutions. nih.govresearchgate.net

A powerful method for synthesizing chiral 1,3-diols involves the asymmetric reduction of the corresponding 1,3-keto alcohols. nih.gov This can be achieved with high enantiomeric excess using chiral oxazaborolidine reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst. nih.gov The synthesis of the chiral keto alcohol precursor itself can be accomplished through organocatalytic asymmetric aldol reactions, for instance, using proline-derived organocatalysts. nih.gov

While specific examples for the enantioselective synthesis of this compound are not extensively documented in the reviewed literature, these general methodologies for chiral 1,3-diol synthesis provide a clear blueprint for accessing its stereoisomers. For example, the asymmetric reduction of a precursor like 1-hydroxy-2-(pyridin-2-yl)propan-3-one would be a logical approach.

| Precursor Type | Asymmetric Method | Catalyst/Reagent | Product | Reference |

| 1,3-Keto alcohols | Asymmetric Reduction | Chiral Oxazaborolidine (CBS) | Chiral 1,3-diols (>99% ee) | nih.gov |

| Aldehydes | Asymmetric Aldol Reaction | Proline-derived organocatalyst | Chiral 1,3-keto alcohols | nih.gov |

| Diketones | Enzymatic Reduction | Yeast Butanediol Dehydrogenase | Chiral Diols | researchgate.net |

Asymmetric Desymmetrization Techniques for Prochiral Precursors

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern pharmaceutical and materials science. For molecules like this compound, which possess a prochiral center, asymmetric desymmetrization of a suitable precursor represents a powerful and atom-economical synthetic strategy. This approach avoids the 50% theoretical yield limitation of classical kinetic resolutions.

A key strategy involves the enantioselective monofunctionalization of 2-substituted-1,3-propanediols. While direct data on this compound is limited, extensive research on analogous 2-aryl-1,3-propanediols provides a strong foundation for applicable methodologies. dicp.ac.cnorganic-chemistry.orgnih.gov

One of the most promising approaches involves the use of chiral catalysts to differentiate between the two enantiotopic hydroxyl groups of the prochiral diol. A notable example is the use of a bench-stable chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst for the highly enantioselective desymmetrization of 2-aryl-1,3-diols via O-alkylation. organic-chemistry.orgnih.gov This method utilizes a defined chair-like six-membered anionic complex to achieve nucleophilic activation and discrimination of the enantiotopic hydroxyl groups. organic-chemistry.orgnih.gov The catalyst's design, featuring a large aryloxytrityl group, effectively shields one of the prochiral hydroxyl groups, leading to high enantiomeric ratios. organic-chemistry.orgnih.gov

Another avenue for asymmetric desymmetrization is the enantioselective monoacylation reaction. Catalytic methods employing chiral dinuclear zinc catalysts or chiral 4-aminopyridine (B3432731) derivatives have been shown to be effective for 2-aryl-1,3-propanediols. dicp.ac.cn These methods, however, can sometimes be limited by the need for cryogenic conditions or may face challenges with competing difunctionalization. dicp.ac.cn

The development of organocatalysis has also provided new tools for these transformations. For instance, a two-step process involving an asymmetric aldol reaction catalyzed by a proline-derived organocatalyst, followed by an asymmetric reduction, has been used to synthesize chiral 1,3-diols with high enantiomeric purity. nih.gov This strategy could be adapted to produce chiral this compound by selecting the appropriate starting materials.

Table 1: Asymmetric Desymmetrization of 2-Aryl-1,3-Propanediols

| Catalyst/Method | Substrate Scope | Enantiomeric Ratio (er) | Key Features |

|---|---|---|---|

| Chiral 9-hydroxy-9,10-boroxarophenanthrene | Various 2-aryl/heteroaryl-1,3-propanediols | ≥ 95:5 | Bench-stable catalyst, mild ambient conditions. organic-chemistry.orgnih.gov |

| Chiral Dinuclear Zinc Catalyst | 2-Aryl-1,3-propanediols | Good to high | Effective for monoacylation. dicp.ac.cn |

| Chiral 4-Aminopyridine | 2-Aryl-1,3-propanediols | Good to high | Catalyzes monoacylation. dicp.ac.cn |

| Proline-derived organocatalyst & Asymmetric Reduction | Aldehydes and ketones | >99% ee | Two-step synthesis of chiral 1,3-diols. nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic route design, aiming to reduce environmental impact and enhance safety. rasayanjournal.co.inresearchgate.netnih.gov The synthesis of pyridine derivatives, including this compound, can benefit significantly from the application of these principles.

Key green chemistry strategies applicable to the synthesis of this target compound include:

Use of Greener Solvents: Traditional syntheses of pyridine derivatives often employ hazardous organic solvents. A greener approach would involve the use of water, ethanol, or other environmentally benign solvents. nih.gov Microwave-assisted synthesis in ethanol, for example, has been shown to be an efficient and green method for preparing various pyridine derivatives. nih.gov

Catalysis: The use of catalysts, both homogeneous and heterogeneous, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. The development of recyclable catalysts is particularly important for sustainable processes. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Asymmetric desymmetrization, as discussed previously, is an excellent example of an atom-economical approach.

Energy Efficiency: Microwave-assisted synthesis and reactions conducted at ambient temperature contribute to reducing energy consumption. nih.gov

While specific studies on the green synthesis of this compound are not abundant, the wealth of research on green approaches for pyridine derivatives provides a clear roadmap. rasayanjournal.co.inresearchgate.netnih.govnih.govacs.org For instance, a tandem SNAr/oxidation reaction under mild conditions has been developed for the synthesis of 2-benzenesulfonylpyridine, showcasing a novel and environmentally friendly methodology. acs.org Such strategies could be adapted for the synthesis of precursors to this compound.

Table 2: Application of Green Chemistry Principles in Pyridine Derivative Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Example |

|---|---|---|

| Use of Greener Solvents | Replacement of hazardous solvents with water or ethanol. | Microwave-assisted synthesis of pyridine derivatives in ethanol. nih.gov |

| Catalysis | Use of recyclable and efficient catalysts. | Development of recyclable catalysts for pyridine synthesis. nih.gov |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials. | Asymmetric desymmetrization of prochiral diols. |

| Energy Efficiency | Utilizing methods that reduce energy consumption. | Microwave-assisted synthesis with short reaction times. nih.gov |

| One-Pot Reactions | Combining multiple synthetic steps to reduce waste. | One-pot, four-component reaction for pyridine derivatives. nih.gov |

Flow Chemistry and Automated Synthesis for Efficient Production

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up. These benefits are particularly relevant for the efficient production of fine chemicals like this compound.

The application of flow chemistry to the synthesis of this compound could involve several key steps:

Continuous Generation of Intermediates: Unstable or hazardous intermediates can be generated and consumed in situ within a flow reactor, minimizing risks associated with their accumulation.

Rapid Reaction Optimization: Automated flow systems allow for the rapid screening of reaction parameters such as temperature, pressure, residence time, and stoichiometry, significantly accelerating the optimization process.

While specific literature on the flow synthesis of this compound is scarce, the principles have been successfully applied to the synthesis of other heterocyclic compounds. For example, the synthesis of quinoxaline (B1680401) derivatives has been achieved using a spiral gas-solid two-phase flow method, which is a continuous and efficient mechanochemical approach that avoids the need for solvents and heating. mdpi.com This highlights the potential for developing novel and sustainable flow-based methods for pyridine derivatives.

Automated synthesis platforms, often coupled with flow reactors, can further enhance the efficiency of producing this compound and its analogs. These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, enabling high-throughput synthesis and library generation for screening purposes.

Table 3: Advantages of Flow Chemistry in Chemical Synthesis

| Advantage | Description | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reactor volumes and excellent heat transfer minimize risks of thermal runaways. | Important for potentially exothermic reactions in the synthetic sequence. |

| Improved Control | Precise control over reaction parameters leads to higher reproducibility and yields. | Crucial for achieving high selectivity in asymmetric reactions. |

| Scalability | Scaling up production is often simpler and more predictable than with batch reactors. | Facilitates transition from laboratory-scale synthesis to industrial production. |

| Automation | Integration with automated systems allows for high-throughput experimentation and production. | Enables rapid optimization of synthetic routes and library synthesis. |

Chemical Reactivity and Mechanistic Investigations of 2 Pyridin 2 Yl Propane 1,3 Diol

Transformations Involving the Diol Functional Group

The two primary hydroxyl groups of 2-(pyridin-2-yl)propane-1,3-diol are key sites for a variety of chemical modifications. These transformations include esterification, etherification, oxidation, and the formation of cyclic acetals, which are fundamental reactions for altering the polarity, solubility, and steric profile of the molecule.

Esterification and Etherification Reactions of Hydroxyl Moieties

The primary alcohol functionalities of this compound readily participate in esterification reactions with a range of acylating agents. evitachem.com A common method for the acylation of alcohol groups is the use of an acid anhydride, such as acetic anhydride, often in the presence of a base like pyridine (B92270), which can also serve as the solvent. medcraveonline.comnih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group attacks the electrophilic carbonyl carbon of the anhydride. The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction. nih.gov The di-esterified product, 2-(pyridin-2-yl)propane-1,3-diyl diacetate, would be the expected outcome of such a reaction.

Another approach to esterification involves the use of acyl chlorides in the presence of a non-nucleophilic base to neutralize the HCl byproduct. google.com Furthermore, enzymatic esterification presents a milder and more selective alternative, often utilizing lipases in non-aqueous solvents. medcraveonline.com The formation of boronate esters, such as the ferroceneboronate derivative of 2-(2-pyridyl)propane-1,3-diol, has also been reported, highlighting the versatility of the diol moiety. nist.gov

Etherification of the hydroxyl groups can be achieved through various methods, most commonly the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Given the presence of two primary hydroxyl groups, this reaction can lead to mono- or di-etherified products, depending on the stoichiometry of the reagents.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine, 0°C to room temperature. nih.gov | 2-(Pyridin-2-yl)propane-1,3-diyl diacetate |

| Benzoylation | Benzoyl chloride, pyridine, 70°C. medcraveonline.com | 2-(Pyridin-2-yl)propane-1,3-diyl dibenzoate |

Oxidation Reactions of Primary Alcohol Functions

The primary alcohol groups of this compound can be oxidized to yield either the corresponding dialdehyde (B1249045) or dicarboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, are typically employed for the complete oxidation to the dicarboxylic acid, 2-(pyridin-2-yl)malonic acid. chemguide.co.uk The reaction with potassium permanganate is known to proceed in aqueous solutions. nih.gov

It is noteworthy that under certain oxidative conditions, particularly in the presence of a manganese source and hydrogen peroxide, pyridin-2-yl based ligands have been observed to degrade, yielding pyridine-2-carboxylic acid. rsc.orgresearchgate.net This suggests that vigorous oxidation of this compound could potentially lead to cleavage of the propane-1,3-diol side chain and oxidation at the C2 position of the pyridine ring.

For the selective oxidation to the dialdehyde, milder oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose to avoid over-oxidation to the carboxylic acid.

Table 2: Oxidation Reactions of this compound

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| KMnO₄ or K₂Cr₂O₇/H₂SO₄ | Heat under reflux. chemguide.co.uk | 2-(Pyridin-2-yl)malonic acid |

| Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature | 2-(Pyridin-2-yl)malonaldehyde |

Formation of Cyclic Derivatives (e.g., Dioxanes, Dioxolanes)

The 1,3-diol structure of this compound is well-suited for the formation of six-membered cyclic acetals, specifically 1,3-dioxanes, upon reaction with aldehydes or ketones in the presence of an acid catalyst. This reaction is reversible and is often driven to completion by the removal of water. For instance, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) can yield the corresponding isopropylidene derivative, 2,2-dimethyl-5-(pyridin-2-yl)-1,3-dioxane.

The formation of such cyclic derivatives serves as a common strategy for protecting the diol functionality during other chemical transformations. The synthesis of various substituted 1,3-dioxanes from 1,3-propanediols and unsaturated aldehydes is a well-established process. chemicalbook.comgoogle.com While the direct synthesis from this compound is not extensively documented in dedicated studies, the existence of related structures like 2-pyridinyl-1,3-dioxolane points to the feasibility of these reactions. nih.gov The synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines also demonstrates the propensity of pyridyl-substituted diols to form cyclic ethers. nih.gov

Table 3: Formation of Cyclic Derivatives

| Reactant | Catalyst | Product |

|---|---|---|

| Acetone | Acid catalyst (e.g., p-toluenesulfonic acid) | 2,2-Dimethyl-5-(pyridin-2-yl)-1,3-dioxane |

| Benzaldehyde | Acid catalyst | 2-Phenyl-5-(pyridin-2-yl)-1,3-dioxane |

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts nucleophilic and basic character, making it a site for electrophilic attack.

Nucleophilic Substitution and Quaternization Reactions

The pyridine nitrogen can act as a nucleophile, reacting with electrophiles such as alkyl halides to form quaternary pyridinium salts. scribd.com This process, known as quaternization, is a type of N-alkylation. For example, the reaction of this compound with methyl iodide would be expected to yield N-methyl-2-(1,3-dihydroxypropan-2-yl)pyridinium iodide. Such reactions have been demonstrated on related molecules, for instance, the quaternization of poly(vinyl pyridine) with methyl iodide proceeds efficiently. nih.gov The resulting pyridinium salts often exhibit modified physical and chemical properties, including increased solubility in polar solvents.

N-Oxidation Chemistry

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. This transformation is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orglookchem.com Hydrogen peroxide in the presence of a suitable catalyst can also be employed. organic-chemistry.org The resulting N-oxide, 2-(1,3-dihydroxypropan-2-yl)pyridine 1-oxide, displays altered electronic properties compared to the parent pyridine. The N-oxide functional group can activate the pyridine ring for further substitutions and can itself be a useful handle in subsequent synthetic steps.

Table 4: Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent | Product |

|---|---|---|

| Quaternization | Methyl iodide (CH₃I). nih.gov | N-Methyl-2-(1,3-dihydroxypropan-2-yl)pyridinium iodide |

Protonation and Acid-Base Behavior of the Pyridine Ring

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it a weak base capable of accepting a proton. This protonation event is a fundamental aspect of its chemistry, influencing its solubility, reactivity, and potential applications. The acid-base equilibrium is reversible and can be represented as follows:

C5H4N-CH(CH2OH)2 + H+ ⇌ [C5H4NH-CH(CH2OH)2]+

The protonation of the pyridine ring is a crucial first step in many reactions. For instance, in acidic conditions, the formation of the pyridinium ion activates the pyridine ring towards nucleophilic attack. Conversely, the unprotonated pyridine can act as an internal base or a coordinating ligand in various catalytic cycles. Recent studies on the functionalization of pyridines have highlighted the importance of protonation to enable subsequent single-electron transfer (SET) reduction of the pyridinium ion, forming a pyridinyl radical. nih.govacs.org This radical species can then participate in C-C bond-forming reactions. nih.govacs.org

Reaction Mechanisms of Key Transformations

The dual functionality of this compound allows for a diverse range of chemical transformations. The reaction mechanisms are often complex, involving the participation of either the pyridine ring, the diol group, or both.

Detailed Mechanistic Elucidation via Kinetic and Spectroscopic Studies

Detailed mechanistic understanding of reactions involving this compound can be inferred from studies on analogous systems, such as the oxidation of simple diols or the functionalization of pyridine derivatives. For example, the oxidation of propane-1,3-diol has been studied kinetically, revealing a dependence on the concentrations of both the diol and the oxidizing agent. ajchem-a.com Such studies often propose the formation of an intermediate complex between the diol and the oxidant, followed by a rate-determining decomposition step.

For this compound, a similar kinetic approach for its oxidation would likely reveal a complex rate law, potentially involving the pyridine nitrogen as a coordinating site for a metal-based oxidant. Spectroscopic techniques such as UV-Vis, NMR, and IR would be invaluable in identifying reaction intermediates. For instance, the formation of a cyclic intermediate, such as a 1,3-dioxolan-2-ylium ion, has been observed via NMR spectroscopy in the reaction of vicinal diols with hydrogen bromide in acetic acid, a process that leads to acetoxy-bromides. rsc.org

A hypothetical kinetic study on the esterification of the diol moiety could be designed as follows:

| Parameter | Condition | Expected Observation |

| [this compound] | Varied | First-order dependence |

| [Acylating Agent] | Varied | First-order dependence |

| [Acid Catalyst] | Varied | Catalytic dependence |

| Temperature | Varied | Rate increase, allowing for Arrhenius plot and activation energy calculation |

This table represents a hypothetical experimental design for a kinetic study on the esterification of this compound, based on general principles of esterification reactions.

Influence of Catalysis and Solvent Systems on Reaction Pathways

The choice of catalyst and solvent system can dramatically influence the outcome of reactions involving this compound. Catalysts can promote selectivity for reaction at either the pyridine ring or the diol.

Catalysis:

Acid Catalysis: Protonation of the pyridine ring can activate it for certain reactions. In the context of the diol, acid catalysis is standard for reactions like esterification and acetal (B89532) formation.

Base Catalysis: A base can deprotonate the hydroxyl groups of the diol, increasing their nucleophilicity for reactions like etherification.

Organocatalysis: Chiral organocatalysts have been shown to effect the enantioselective functionalization of diols. rsc.org For instance, chiral isothiourea catalysts can facilitate enantioselective acylation of meso-1,3-diols. rsc.org A similar strategy could potentially be applied to desymmetrize this compound.

Metal Catalysis: The pyridine nitrogen and the diol's hydroxyl groups can act as ligands for metal centers. This coordination is central to many catalytic transformations. For example, copper-catalyzed cross-coupling reactions have been used to functionalize diols. sci-hub.se A synergistic approach using a copper catalyst and a borinic acid has been shown to activate diols for atroposelective ring-opening reactions. sci-hub.se

Solvent Systems: The solvent can influence reaction rates and selectivity through various effects:

Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions.

Hydrogen Bonding: Protic solvents can form hydrogen bonds with both the pyridine nitrogen and the hydroxyl groups, affecting their reactivity.

Coordination: Coordinating solvents can compete with the substrate for binding to a metal catalyst, thereby influencing the reaction pathway.

The following table illustrates the potential influence of different catalytic systems on the reactivity of this compound.

| Catalyst Type | Target Site | Potential Transformation | Relevant Finding |

| Brønsted Acid | Pyridine Ring | Activation for nucleophilic addition | Protonation facilitates SET reduction to a pyridinyl radical. nih.govacs.org |

| Chiral Organocatalyst | Diol | Enantioselective acylation | Isothiourea catalysts are effective for desymmetrization of 1,3-diols. rsc.org |

| Copper/Borinic Acid | Diol | O-Arylation | Synergistic catalysis activates diols for cross-coupling. sci-hub.se |

| Palladium Complex | Diol | Oxidation | (-)-Sparteine-Pd(II) complexes catalyze enantioselective oxidation of secondary alcohols. acs.org |

This table provides illustrative examples of how different catalysts might influence the reactions of this compound, based on studies of related compounds.

Transition State Analysis and Energy Barrier Determination

Understanding the transition states and their associated energy barriers is key to comprehending reaction mechanisms and selectivity. While specific computational studies on this compound are lacking, insights can be drawn from theoretical investigations of related molecules.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping reaction potential energy surfaces. For example, transition state theory calculations have been used to explore the substituent effects on the reaction of OH radicals with pyridine derivatives. oberlin.edu These studies can rationalize relative reaction rates and selectivities.

In the context of the enantioselective oxidation of secondary alcohols catalyzed by palladium complexes, computational studies have elucidated the key interactions in the transition state that are responsible for stereoselectivity. acs.org These analyses revealed the crucial role of the anion in communicating steric information from the chiral ligand to the substrate. A similar computational approach applied to a potential enantioselective reaction of this compound would involve:

Conformational search of the reactant-catalyst complex.

Locating the transition state structures for the competing pathways (e.g., attack on the pro-R vs. pro-S hydroxyl group).

Calculating the activation energies (energy barriers) for each pathway. The difference in these energy barriers would determine the enantioselectivity of the reaction.

A hypothetical energy profile for a catalyzed reaction could be represented as follows:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants + Catalyst | 0 |

| 1 | Reactant-Catalyst Complex | -5 |

| 2 | Transition State (pro-R) | +15 |

| 3 | Transition State (pro-S) | +17 |

| 4 | Product-Catalyst Complex | -10 |

| 5 | Products + Catalyst | 0 |

This table provides a hypothetical and simplified energy profile for a catalytic reaction of this compound, illustrating the concept of different energy barriers for competing stereochemical pathways.

The solvent's influence can also be modeled using continuum solvent models or by including explicit solvent molecules in the calculations. Such studies have shown that higher dielectric solvents can stabilize charge separation in the transition state, thereby affecting both the reaction rate and selectivity. acs.org

Coordination Chemistry and Catalytic Applications of 2 Pyridin 2 Yl Propane 1,3 Diol

Ligand Design and Metal Chelation Properties of 2-(Pyridin-2-yl)propane-1,3-diol

The this compound molecule possesses both a nitrogen donor atom in the pyridine (B92270) ring and two oxygen donor atoms in the diol moiety. evitachem.com This combination allows for versatile coordination to metal ions. The nitrogen atom of the pyridine ring can act as a nucleophile in substitution reactions. evitachem.com The hydroxyl groups can form hydrogen bonds, which is a key feature in its potential as a ligand in drug design. evitachem.com

Bidentate and Multidentate Coordination Modes with Transition Metals

The geometry of this compound, with the pyridine nitrogen and the two hydroxyl groups, suggests several potential coordination modes. It can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the hydroxyl groups, forming a stable five or six-membered chelate ring. The specific mode of coordination would depend on the metal ion's size, preferred coordination geometry, and the reaction conditions.

In the context of related ligands, pyridyl-alcohol and pyridyl-alkoxide ligands are known to form a variety of complexes with transition metals. For instance, pyridin-2-one, a tautomer of 2-hydroxypyridine, coordinates to nickel(II) and manganese(II) through its carbonyl oxygen. nih.gov In some cases, it can also act as a bridging ligand. nih.gov Similarly, 2-(1,2,4-1H-triazol-3-yl)pyridine acts as a bidentate ligand, coordinating to a range of 3d-transition metals. rsc.org The structural features of this compound suggest that it could exhibit similar bidentate N,O-chelation.

Furthermore, under certain conditions, particularly with larger metal ions or in the presence of a base to deprotonate the hydroxyl groups, the ligand could potentially act in a tridentate or a bridging fashion, leading to the formation of polynuclear metal complexes. The flexibility of the propanediol (B1597323) backbone would allow it to adapt to the steric and electronic requirements of different metal centers.

Chiral Ligand Design from Enantiomerically Pure Diol Derivatives

The central carbon atom of the propane-1,3-diol moiety in this compound is a prochiral center. This means that if the two hydroxyl groups are chemically differentiated, for instance through selective derivatization or upon coordination to a metal in a specific conformation, chirality can be introduced.

More significantly, the synthesis of enantiomerically pure forms of this compound would yield a chiral ligand. Such chiral ligands are of great interest in asymmetric catalysis, where they can induce stereoselectivity in chemical reactions. The synthesis of chiral P-N ligands derived from L-proline, for example, has been shown to be effective in the regio- and stereoselective Pd-catalyzed dimerization of styrene. mdpi.com Similarly, chiral [2.2]paracyclophane-based oxazole-pyrimidine ligands have been successfully used in nickel-catalyzed asymmetric reductions. dicp.ac.cn While the direct synthesis and application of enantiomerically pure this compound as a chiral ligand is not reported, its structure is analogous to other successful chiral ligands, suggesting its potential in this area.

Synthesis and Structural Characterization of Metal Complexes

Detailed studies on the synthesis and structural characterization of metal complexes specifically with this compound are scarce in the literature. However, based on the known reactivity of pyridine and diol functionalities, we can predict the types of complexes that could be formed.

Formation of Copper(II), Cadmium(II), and Manganese Complexes

The formation of complexes with Copper(II), Cadmium(II), and Manganese(II) would likely proceed by reacting a salt of the respective metal (e.g., chloride, nitrate (B79036), or acetate) with the ligand in a suitable solvent.

Copper(II) Complexes: Copper(II) ions have a strong affinity for nitrogen and oxygen donors. It is highly probable that this compound would form stable complexes with Cu(II), likely featuring a square planar or distorted octahedral geometry. Related pyridyl-diamine ligands have been shown to form stable Cu(II) complexes.

Cadmium(II) Complexes: Cadmium(II) is a larger, softer metal ion and typically exhibits a preference for coordination numbers from four to seven. In a reaction with this compound, one could expect the formation of tetrahedral or octahedral complexes. For instance, cadmium(II) forms an octahedral complex with two bidentate dipyridylamine ligands and one N-bonded saccharinate ligand. researchgate.net

Manganese Complexes: Manganese can exist in various oxidation states, with Mn(II) and Mn(III) being common in coordination chemistry. The reaction of manganese salts with ligands containing pyridyl and alcohol/alkoxide donors often leads to the formation of polynuclear clusters with interesting magnetic properties. mdpi.comresearchgate.net For example, the use of di-2-pyridyl ketone in conjunction with diols in manganese chemistry has yielded high-nuclearity clusters. mdpi.comresearchgate.net It is plausible that this compound could also facilitate the formation of such manganese clusters.

Exploration of Other Transition Metal and Lanthanide Coordination Compounds

The versatile donor set of this compound makes it a candidate for complexation with a wide range of other transition metals, such as nickel, cobalt, zinc, and ruthenium. The coordination chemistry of these metals with pyridyl-alcohol ligands is well-established and often leads to complexes with interesting catalytic or photophysical properties.

The coordination of lanthanide ions with such a ligand is also a possibility. Lanthanide ions are hard Lewis acids and have a strong affinity for oxygen donors. The diol moiety of the ligand would be particularly attractive for lanthanide coordination. However, the relatively small size of the bidentate chelate ring that would be formed with the pyridine nitrogen and one hydroxyl group might not be ideal for the larger lanthanide ions. It is more likely that the ligand would act as a bridging ligand or that multiple ligand molecules would coordinate to the metal center. The preparation of lanthanide nitrate complexes with a tetraphosphonate ligand has been reported, demonstrating the ability of polydentate ligands to coordinate to lanthanides. d-nb.info

Crystal Structure Analysis of Metal-Diol Complexes by X-ray Diffraction

For example, in the crystal structure of a dinuclear manganese complex with 2,4-di-2-pyridyl-2,4-pentanediol, X-ray diffraction revealed that two manganese ions were held in a "hamburger form" by two of the ligands. researchgate.net Similarly, the crystal structures of manganese(II) chloride complexes with pyridine N-oxide derivatives have been elucidated, showing pseudo-octahedral environments for the Mn(II) ions. nih.gov Such detailed structural information is currently lacking for complexes of this compound.

Below is a hypothetical data table illustrating the kind of information that would be obtained from X-ray diffraction studies of metal complexes with this compound.

Hypothetical Crystallographic Data for Metal Complexes of this compound

| Parameter | Hypothetical Cu(II) Complex | Hypothetical Mn(II) Complex | Hypothetical Cd(II) Complex |

| Chemical Formula | [Cu(C₈H₁₀NO₂)Cl] | [Mn(C₈H₁₀NO₂)₂(H₂O)₂] | [Cd(C₈H₁₁NO₂)₂(NO₃)₂] |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/c | Pbca | P-1 |

| Coordination Geometry | Distorted Square Pyramidal | Octahedral | Distorted Octahedral |

| M-N (pyridine) Bond Length (Å) | ~2.0 | ~2.2 | ~2.3 |

| M-O (hydroxyl) Bond Length (Å) | ~1.95 | ~2.15 | ~2.25 |

| Chelate Bite Angle (°) | ~85 | ~80 | ~78 |

Note: This table is purely illustrative and is not based on experimental data for the specified compound.

Catalytic Activity of this compound-Metal Complexes

The catalytic activity of metal complexes is intrinsically linked to the electronic and steric properties of the coordinating ligands. For the ligand This compound , its structure, featuring a pyridine nitrogen atom and two hydroxyl groups, suggests its potential as a versatile ligand for a variety of metal centers. The pyridine moiety can provide a strong bond to metal ions, while the diol functionality can coordinate in a bidentate or monodentate fashion, potentially influencing the geometry and reactivity of the resulting complex. Despite its availability from commercial suppliers, detailed investigations into the catalytic applications of its metal complexes are not extensively documented in publicly available scientific literature. The following sections address the specific areas of catalysis as requested.

Application in Oxidation and Reduction Catalysis

A comprehensive search of scientific databases reveals a notable absence of specific research focused on the application of This compound -metal complexes in oxidation and reduction catalysis. While related pyridine-alcohol compounds have been explored as ligands in catalytic oxidation reactions, such as the epoxidation of olefins and the oxidation of catechols to quinones, direct analogues utilizing this specific diol are not reported. For instance, studies on other pyridinyl alcohols have shown that transition metal complexes can catalyze various oxidation processes. However, dedicated studies detailing the performance of This compound complexes, including data on substrate scope, conversion rates, and product selectivity in either oxidation or reduction reactions, are not available in the current body of literature.

Role in Asymmetric Catalysis for Enantioselective Transformations

The structure of This compound contains a prochiral center, and its coordination to a metal could, in principle, lead to the formation of chiral catalysts for asymmetric transformations. The development of chiral ligands is a cornerstone of enantioselective catalysis, enabling the synthesis of single-enantiomer products. However, there is no published research detailing the synthesis of chiral variants of This compound or the application of its metal complexes in asymmetric catalysis. Consequently, no data on enantioselective transformations, such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions, catalyzed by complexes of this ligand are available. Therefore, data tables summarizing enantiomeric excess, yields, and reaction conditions cannot be provided.

Investigations into Photocatalytic and Electrocatalytic Properties

The fields of photocatalysis and electrocatalysis often utilize metal complexes with ligands that can participate in electron transfer processes or stabilize reactive metal centers. The pyridine ring in This compound could potentially play a role in such processes. However, a thorough review of the literature indicates that the photocatalytic and electrocatalytic properties of metal complexes containing this specific ligand have not been investigated. There are no reports on their use in light-driven chemical transformations or as catalysts for electrochemical reactions, such as CO₂ reduction or water splitting. As a result, there are no research findings or associated data to present for this area of catalysis.

Biological and Biomedical Research on 2 Pyridin 2 Yl Propane 1,3 Diol and Its Bioactive Analogs

Role as a Building Block in Medicinal Chemistry and Drug Discovery

The utility of 2-(Pyridin-2-yl)propane-1,3-diol in drug discovery is primarily centered on its role as a versatile starting material. evitachem.com Its inherent structure, combining a hydrophilic diol functional group with an aromatic, nitrogen-containing pyridine (B92270) ring, allows for the systematic development of new molecular architectures with potential therapeutic applications.

The chemical reactivity of the diol functional group in this compound makes it an excellent precursor for generating a variety of new chemical entities. Research has demonstrated its successful conversion into several novel scaffolds through targeted chemical reactions. A key study by Alan Katritzky and colleagues detailed the derivatization of this compound into distinct molecular frameworks. sioc-journal.cn

Treatment of this compound with thionyl chloride in pyridine, for instance, yields both 1,3-dichloro-2-(pyridin-2-yl)propane and 3-(pyridin-2-yl)oxetane. The dichloropropane derivative serves as a precursor for further nucleophilic substitution reactions, while the oxetane ring is a valuable motif in modern medicinal chemistry. Subsequent reactions using the dichloropropane intermediate with reagents like thiourea followed by hydrolysis, or sodium cyanide, led to the formation of elimination products such as 2-(pyridin-2-yl)prop-2-en-1-ol and 2-(pyridin-2-yl)prop-2-ene-1-thiol. sioc-journal.cn These transformations highlight the compound's role in generating diverse structures from a single, readily accessible starting material.

| Starting Material | Reagent(s) | Resulting Scaffold/Derivative |

|---|---|---|

| This compound | SOCl₂-pyridine | 1,3-Dichloro-2-(pyridin-2-yl)propane |

| SOCl₂-pyridine | 3-(Pyridin-2-yl)oxetane | |

| 1,3-Dichloro-2-(pyridin-2-yl)propane | 1. H₂NCSNH₂ 2. aq. NaOH | 2-(Pyridin-2-yl)prop-2-en-1-ol and 2-(Pyridin-2-yl)prop-2-ene-1-thiol |

| NaCN-DMSO | Elimination products (e.g., nitriles, chlorides) |

The synthesis of derivatives from this compound is driven by the goal of improving a molecule's pharmacological properties. The introduction of an oxetane ring, for example, is a modern strategy in drug design to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability. nih.govacs.org Oxetanes can also serve as rigid conformational locks or as bioisosteres for gem-dimethyl or carbonyl groups, potentially improving the binding affinity of a drug candidate to its target. acs.org

While specific biological activity data for the derivatives synthesized by Katritzky et al. were not reported, the principle of molecular modification to enhance bioactivity is well-established for pyridine-containing compounds. For example, synthetic modifications of pyridine scaffolds have led to the development of potent anti-inflammatory agents and novel anticancer therapeutics. nih.gov A study on 2-pyridyl-2-thiobenzothiazole derivatives found that the addition of a carboxyl group to the pyridine ring resulted in a compound with more potent anti-inflammatory activity than the reference drug indomethacin. nih.gov Similarly, altering the substitution pattern on pyrid-2-yl benzo evitachem.comacs.orgmdpi.comtriazin-7-ones was shown to increase their cytotoxicity against cancer cell lines. researchgate.net These examples underscore the strategy of using a core scaffold like this compound to generate a library of derivatives that can be screened for improved therapeutic profiles.

Mechanistic Studies of Biological Activity

Understanding how a compound exerts its effects at a molecular and cellular level is crucial for drug development. For this compound and its analogs, the mechanism of action is rooted in its ability to interact with specific biological targets and modulate cellular functions, largely through non-covalent interactions like hydrogen bonding. evitachem.com

Although direct studies on this compound are limited, the broader class of pyridin-2-yl derivatives has been shown to target specific enzymes and receptors with high affinity. The pyridin-2-yl moiety is a key pharmacophore that can fit into well-defined binding pockets.

For instance, a series of novel pyridin-2-yl urea compounds were identified as potent, nanomolar inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a promising therapeutic target in the mitogen-activated protein kinase (MAPK) pathway. mdpi.com Molecular docking studies of these inhibitors revealed a specific binding mode within the ASK1 kinase domain. In another example, researchers synthesized pyridine-containing pyrimidine-2-thiols and used in silico molecular docking to show their potential to bind to the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes central to the inflammatory process. These studies demonstrate that the pyridin-2-yl scaffold, the core of the title compound, is capable of directed and specific interactions with enzyme active sites.

| Compound Class | Molecular Target | Therapeutic Area | Reference |

|---|---|---|---|

| Pyridin-2-yl ureas | Apoptosis signal-regulating kinase 1 (ASK1) | Inflammation, Fibrosis | mdpi.com |

| Pyridin-2-yl pyrimidine-2-thiols | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Inflammation |

By targeting specific enzymes or receptors, pyridine-containing compounds can modulate entire cellular pathways. The inhibition of ASK1 by pyridin-2-yl ureas directly interferes with the MAPK signaling cascade, a critical pathway involved in cellular responses to stress, inflammation, and apoptosis. mdpi.com

Furthermore, the influence of pyridine derivatives can extend to cellular metabolism. A study on a novel thieno[2,3-b]pyridine anticancer compound demonstrated that it could induce a metabolic shift in breast cancer cells. The compound's cytotoxic effects were linked to changes in glycolysis/gluconeogenesis and pyruvate metabolism, highlighting a mechanism that goes beyond simple receptor blockade to alter the fundamental metabolic state of the cancer cell. mdpi.com Such findings suggest that scaffolds derived from this compound have the potential to modulate complex cellular processes, including signaling and metabolism, which are often dysregulated in disease.

The mechanism of action for many small molecule drugs is critically dependent on their ability to form hydrogen bonds with their protein targets. This compound is structurally well-suited for such interactions. The two hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, while the nitrogen atom in the pyridine ring serves as an effective hydrogen bond acceptor. evitachem.com

These interactions are essential for the stable and specific binding of a ligand to a receptor or enzyme active site. Molecular docking simulations of pyridin-2-yl derivatives frequently highlight the importance of the pyridine nitrogen. In the case of ASK1 inhibitors, the pyridine moiety forms crucial hydrogen bonds with the protein's backbone residues. mdpi.com Similarly, docking studies of pyridine-containing compounds into COX enzymes show significant binding interactions mediated by the pyridine ring. The ability of the this compound scaffold to present multiple hydrogen bonding groups in a defined three-dimensional space is a key feature that underpins its potential as a ligand for a wide range of biological macromolecules.

Structure-Activity Relationship (SAR) Studies of Bioactive Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. By making systematic structural modifications, researchers can identify the chemical features responsible for biological activity and refine them to enhance efficacy and selectivity. nih.govresearchgate.net

For pyridine derivatives, even small structural changes can lead to major shifts in pharmacological action. researchgate.net SAR studies have revealed several key trends:

For Anticancer Activity: The presence and position of certain functional groups on the pyridine ring, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, have been shown to enhance antiproliferative activity. nih.gov Conversely, the addition of halogen atoms or other bulky groups tends to decrease this activity. nih.gov In the case of 2-aminopropane-1,3-diol-based immunosuppressants, the potency was found to be dependent on the position of a phenyl ring within an alkyl side chain. nih.gov Furthermore, the stereochemistry at the quaternary carbon atom significantly affects immunosuppressive activity. nih.gov

For Antimicrobial Activity: In a series of nicotinic acid derivatives, the presence of nitro and dimethoxy substituents resulted in the most active compounds. nih.gov This indicates that the electronic properties and steric bulk of substituents play a critical role in determining antimicrobial efficacy.

In silico methods, including molecular docking and the calculation of molecular descriptors, are increasingly used to complement experimental SAR studies. nih.gov These computational tools help to rationalize observed biological activities and guide the design of more potent analogs. ijsat.org

Molecular docking simulations can predict how a compound will bind to a specific biological target, such as an enzyme or receptor active site. For example, in the development of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives, molecular docking was used to simulate their binding against targets like the estrogen receptor and the AKR1C3 enzyme, helping to explain their anticancer activity. nih.gov

Computational analysis of properties like electrostatic potential maps can also elucidate why certain structural features enhance bioactivity. nih.gov By predicting absorption, distribution, metabolism, and excretion (ADME) properties, these in silico approaches allow for the early identification of drug candidates with favorable pharmacokinetic profiles, streamlining the drug discovery process. mdpi.com

Advanced Spectroscopic Characterization and Structural Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton and carbon signals can be achieved, offering unambiguous proof of the molecular framework.

Comprehensive 1D and 2D NMR Techniques for Structural Assignment

The 1H NMR spectrum provides critical information about the chemical environment of protons in the molecule. For 2-(Pyridin-2-yl)propane-1,3-diol, the spectrum reveals distinct signals corresponding to the protons on the pyridine (B92270) ring and the propanediol (B1597323) chain. Experimental data obtained in a CDCl3 solvent at 400 MHz shows the characteristic downfield shifts for the aromatic protons of the pyridine ring due to the deshielding effect of the aromatic system. chemicalbook.com The proton alpha to the nitrogen (H-6) is typically the most deshielded. chemicalbook.com The aliphatic protons of the propanediol moiety appear further upfield.

Table 1: 1H NMR Chemical Shift Data for this compound chemicalbook.com

| Assigned Proton | Chemical Shift (ppm) |

| A (Pyridine H-6) | 8.456 |

| B (Pyridine H-4) | 7.651 |

| C (Pyridine H-3) | 7.247 |

| D (Pyridine H-5) | 7.177 |

| E (CH on propanediol) | 4.61 |

| F (CH2 on propanediol) | 4.079 |

| G (CH2 on propanediol) | 3.989 |

| J (OH) | 3.073 |

Note: Data recorded in CDCl3 at 400 MHz. Assignments are based on the provided source.

The 13C NMR spectrum complements the 1H NMR data by providing information on the carbon skeleton. The pyridine ring carbons would resonate in the aromatic region (typically 120-160 ppm), while the carbons of the propanediol group would appear in the aliphatic region. The carbon atom attached to the two hydroxyl groups (C-1 and C-3 of the propane (B168953) chain) would be found around 60-70 ppm, and the central carbon (C-2) would also be in this region, influenced by the attached pyridine ring.

To definitively link these proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, showing correlations between adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5) and between the methine proton (CH) and the methylene (B1212753) protons (CH2) of the propanediol chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the pyridine ring and the propanediol chain, for example, by observing a correlation from the pyridine H-3 proton to the central carbon of the diol, or from the diol's central CH proton to the pyridine C-2 and C-3 carbons.

Dynamic NMR Studies for Conformational Analysis

The flexibility of the this compound molecule allows for different spatial arrangements, or conformations, primarily due to rotation around the single bonds. The key areas of conformational interest are the rotation about the C2-C(pyridin-2-yl) bond and the orientation of the two hydroxyl groups. These conformations can be influenced by factors like solvent and temperature, and particularly by intramolecular hydrogen bonding between the hydroxyl groups or between a hydroxyl group and the pyridine nitrogen.

Dynamic NMR (DNMR) spectroscopy, specifically variable-temperature (VT) NMR, is a powerful technique to study these conformational dynamics. By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, or the coalescence of signals. If different conformers are rapidly interconverting at room temperature on the NMR timescale, the spectrum will show averaged signals. As the temperature is lowered, this interconversion can be slowed, potentially leading to the resolution of separate signals for each distinct conformer. This allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. While specific DNMR studies on this molecule are not widely published, the principles of the technique would be applicable to investigate its conformational preferences in various solvent environments. chemicalbook.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the determination of its elemental formula. The molecular formula of this compound is C8H11NO2, which corresponds to a monoisotopic mass of 153.07898 Da. nist.gov An experimentally determined exact mass close to this value would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass. For instance, dopamine (B1211576) also has the molecular formula C8H11NO2 and a nominal mass of 153. evitachem.com

Fragmentation Pattern Analysis for Structural Insights

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule. The analysis of these fragments provides valuable structural information.

For this compound, the mass spectrum shows a molecular ion peak [M]+ at m/z 153. chemicalbook.com The most intense peak, known as the base peak, is observed at m/z 122. chemicalbook.com This major fragment likely results from the loss of a hydroxymethyl radical (•CH2OH), a common fragmentation pathway for primary alcohols, with a mass of 31 Da (153 - 31 = 122).

Other significant fragments can be rationalized based on the structure. The presence of two hydroxyl groups makes the loss of water ([M-H2O]+) a probable event, which would lead to a peak at m/z 135. Cleavage of the C-C bonds of the propanediol chain is also expected.

Table 2: Significant Fragments in the Mass Spectrum of this compound chemicalbook.com

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 153 | ~5 | [C8H11NO2]+ (Molecular Ion) |

| 123 | 33.1 | [M - CH2O]+ or [M - 2H - OH]+ |

| 122 | 100.0 | [M - CH2OH]+ (Base Peak) |

| 106 | 38.5 | [C7H8N]+ (e.g., loss of CH2OH and OH) |

| 105 | 34.2 | [C7H7N]+ |

| 93 | 32.5 | [C6H7N]+ (Pyridinium-like fragment) |

| 79 | 22.5 | [C5H5N]+ (Pyridinium cation) |

| 78 | 12.4 | [C5H4N]+ |

Note: Data from EI-MS, 75 eV. Intensities are relative to the base peak at m/z 122.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" based on the functional groups present.

For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3400-3200 cm-1, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups, likely involved in hydrogen bonding. nist.gov

Other expected key vibrational frequencies include:

C-H Stretching: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm-1. Aliphatic C-H stretching from the propanediol chain would be observed just below 3000 cm-1 (e.g., 2950-2850 cm-1). nist.gov

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1600-1450 cm-1 region. bldpharm.com

C-O Stretching: A strong band corresponding to the C-O stretching of the primary alcohol groups would be expected in the 1050-1150 cm-1 range.

O-H Bending: O-H bending vibrations would appear in the 1420-1330 cm-1 region (in-plane) and as a broad band around 650 cm-1 (out-of-plane).

Raman spectroscopy, which relies on changes in polarizability, would also be sensitive to these vibrations. The symmetric ring breathing mode of the pyridine ring, often observed around 990-1030 cm-1, is typically a very strong and sharp band in the Raman spectrum and would be a key diagnostic peak. The combination of IR and Raman spectra provides a complete vibrational profile, confirming the presence of all key functional groups and contributing to the structural confirmation of the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Following extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific single-crystal X-ray diffraction data for the compound this compound has been found in the available literature. While the molecular structure can be predicted based on spectroscopic methods, the precise arrangement of molecules in the solid state, including unit cell dimensions, space group, and specific intermolecular interactions, has not been experimentally determined and reported.

Therefore, the generation of data tables and a detailed discussion of the solid-state and supramolecular structure of this compound is not possible at this time due to the absence of published research in this specific area.

Computational Chemistry and Theoretical Modeling of 2 Pyridin 2 Yl Propane 1,3 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 2-(Pyridin-2-yl)propane-1,3-diol, these methods could provide a wealth of information.

Density Functional Theory (DFT) for Molecular Properties and Reaction Energetics

Density Functional Theory (DFT) stands as a powerful and widely used method for predicting the electronic structure and properties of molecules. A DFT study of this compound would typically involve geometry optimization to find the lowest energy conformation. From this, a variety of molecular properties could be calculated.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Predicted Value | Unit |

| Dipole Moment | Data not available | Debye |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

Ab Initio and Semi-Empirical Methods for Electronic Behavior

While DFT is a popular choice, other quantum mechanical methods could also be applied. Ab initio methods, while computationally more intensive, can offer higher accuracy for certain properties. Conversely, semi-empirical methods, which use parameters derived from experimental data, can be employed for larger systems or for a more rapid initial screening of electronic behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the propane-1,3-diol chain in this compound suggests a rich conformational landscape. Molecular dynamics (MD) simulations could be used to explore this landscape by simulating the movement of the atoms over time. This would allow for the identification of stable conformers and the energy barriers between them. MD simulations are also invaluable for studying intermolecular interactions, such as how the molecule interacts with solvents or biological macromolecules.

Prediction and Validation of Reaction Mechanisms and Pathways

Computational chemistry is a key tool for predicting and validating reaction mechanisms. For this compound, theoretical calculations could be used to map out the potential energy surfaces of various reactions, identifying the most likely pathways and the structures of intermediates and transition states. This predictive power can guide synthetic efforts and provide a deeper understanding of the compound's chemical reactivity.

In Silico Screening and Rational Design of this compound Derivatives

The structural motifs within this compound, namely the pyridine (B92270) ring and the diol functionality, make it an interesting scaffold for the design of new molecules with specific properties. In silico screening involves using computational methods to evaluate a large library of virtual compounds based on this scaffold. This approach can accelerate the discovery of derivatives with enhanced activity for a particular application, be it in materials science or medicinal chemistry. The rational design of derivatives would leverage the understanding gained from the computational studies of the parent molecule to make targeted modifications to its structure.

Q & A

Basic: What are the key synthetic pathways for 2-(Pyridin-2-yl)propane-1,3-diol, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with propane-1,3-diol precursors. For example, intermediates like 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diol analogs are synthesized via reduction of ketones (e.g., using NaBH₄ or LiAlH₄) followed by hydrogenation (H₂/Pd-C) and treatment with basic compounds (e.g., NaOH) to isolate the diol . Characterization of intermediates requires NMR (¹H/¹³C) for structural confirmation and LC-MS to verify purity. X-ray crystallography (as in Acta Crystallographica reports) is critical for resolving stereochemical ambiguities .

Basic: Which analytical techniques are most reliable for confirming the purity and structure of this compound?

Methodological Answer:

- Purity: HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.

- Structural Confirmation: ¹H NMR (pyridine ring protons at δ 7.5–8.5 ppm; diol -OH peaks at δ 1.5–2.5 ppm, exchangeable with D₂O) and FT-IR (broad O-H stretch ~3300 cm⁻¹) .

- Crystallinity: Differential Scanning Calorimetry (DSC) to determine melting points (e.g., analogs like 2-hydroxy-4-methylpyridine melt at 128–131°C) .

Basic: How can researchers optimize purification methods for this diol to minimize byproducts?

Methodological Answer:

- Recrystallization: Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.

- Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) for non-polar impurities.

- Acid-Base Extraction: Leverage the diol’s weak acidity (pKa ~12–14) by adjusting pH to precipitate impurities .

Advanced: What experimental design strategies are effective for optimizing reaction conditions (e.g., temperature, catalyst loading)?

Methodological Answer:

- Factorial Design: Use a 2³ factorial design to screen temperature (25–80°C), catalyst concentration (0.1–1 mol%), and solvent polarity (THF vs. DMF). Analyze main effects and interactions via ANOVA .

- Sequential Simplex Optimization: For continuous variables (e.g., reaction time), apply evolutionary operation (EVOP) methods to converge on optimal yield with minimal experiments .

Advanced: How should researchers address contradictions in dose-response data during toxicity studies?

Methodological Answer:

- Non-Monotonic Analysis: Investigate hormetic effects (low-dose stimulation vs. high-dose inhibition) using logarithmic dose spacing (e.g., 0.01–100 μM) and replicate experiments to validate trends .

- Mechanistic Probes: Combine transcriptomics (RNA-seq) with ER/AR receptor binding assays to clarify if effects are receptor-mediated or off-target .

Advanced: What mechanistic insights can be gained from studying synthetic intermediates of this compound?

Methodological Answer: